molecular formula C18H21F3N4O2 B2457019 N-(3-phenylpropyl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1396757-96-2

N-(3-phenylpropyl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2457019
CAS RN: 1396757-96-2
M. Wt: 382.387
InChI Key: SSUWBCUPZBQZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21F3N4O2 and its molecular weight is 382.387. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and (5-(substituted phenyl)-1,3,4-oxadiazol-2-yl) substitutions have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their potential in developing new antimicrobial agents (Jadhav et al., 2017).

Antiproliferative and Tubulin Inhibition

Research into 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has uncovered a new chemical class of antiproliferative agents acting as tubulin inhibitors. Through SAR-guided optimization and biological activity profile studies, these compounds have demonstrated significant potency in antiproliferative assays and confirmed activity against tubulin, suggesting a promising avenue for cancer treatment research (Krasavin et al., 2014).

Enzyme Inhibition for Neurological Applications

The compound 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, a structurally diverse compound, has been identified as a potent glycine transporter 1 (GlyT1) inhibitor. This discovery is pivotal for neurological research, particularly in the context of increasing glycine concentrations in the brain, which could have implications for treating conditions such as schizophrenia and cognitive disorders (Yamamoto et al., 2016).

Tuberculostatic Activity

Derivatives of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole have been synthesized and tested for their tuberculostatic activity. These compounds have shown promising results in in vitro tests for inhibiting Mycobacterium tuberculosis, contributing valuable insights into developing new treatments for tuberculosis (Foks et al., 2004).

Molecular Imaging Applications

A specific PET radiotracer, [11C]CPPC, targeting the CSF1R, a microglia-specific marker, has been developed for non-invasive imaging of reactive microglia and neuroinflammation. This advancement is significant for studying neuropsychiatric disorders and monitoring neuroinflammatory effects of immunotherapies, offering a non-invasive, repeatable method to investigate neuroinflammation and microglial activity in vivo (Horti et al., 2019).

properties

IUPAC Name

N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c19-18(20,21)16-24-23-15(27-16)14-9-5-11-25(12-14)17(26)22-10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUWBCUPZBQZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCCC2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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